molecular formula C20H26O2Si B8465310 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-2-phenylethan-1-one CAS No. 163083-22-5

1-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-2-phenylethan-1-one

Cat. No. B8465310
M. Wt: 326.5 g/mol
InChI Key: CBSFQWCHCMDLGT-UHFFFAOYSA-N
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Patent
US07470715B2

Procedure details

To a stirring solution consisting of benzyl 4-hydroxyphenyl ketone (650 g) in THF (5.5 L) at room temperature under a nitrogen atmosphere is added tert-butyldimethylsilyl chloride (692 g, 4.59 moles) and imidazole (354 g,). The reaction mixture is stirred overnight and is then concentrated under reduced pressure. The evaporate is dissolved in ether is washed with water and brine, is dried over anhydrous Na2SO4, and is concentrated under reduced pressure to afford a solid. The solid is triturated with pentane. The triturated solids are collected by filtration to afford a solid (850 g.) The filtrate is concentrated under reduced pressure to give a solid. This solid is triturated with pentane and the resulting solids are collected by filtration to provide a second crop of solid (108 g), which afforded a total of 958 g of Compound A.
Quantity
650 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
solvent
Reaction Step One
Quantity
692 g
Type
reactant
Reaction Step Two
Quantity
354 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])=[CH:4][CH:3]=1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].N1C=CN=C1>C1COCC1>[C:20]([Si:17]([CH3:19])([CH3:18])[O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:9])[CH2:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:6][CH:7]=1)([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
650 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
5.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
692 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
354 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The evaporate is dissolved in ether
WASH
Type
WASH
Details
is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The solid is triturated with pentane
FILTRATION
Type
FILTRATION
Details
The triturated solids are collected by filtration
CUSTOM
Type
CUSTOM
Details
to afford a solid (850 g.) The filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This solid is triturated with pentane
FILTRATION
Type
FILTRATION
Details
the resulting solids are collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.